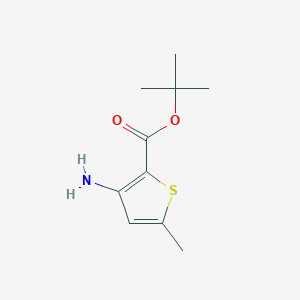

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl esters and related compounds involves several steps, including protection of functional groups, cyclization, and substitution reactions. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine through steps including acetonization, Boc protection, and N-methoxy-N-methyl amidation .

Molecular Structure Analysis

The molecular structure of tert-butyl esters can be elucidated using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. For instance, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions, including C-H amination, methoxycarbonylation, and reactions with singlet oxygen. The C-H amination reaction of tert-butyl carbamates, for example, can lead to the formation of oxazolidinones and monoprotected amino alcohols . Methoxycarbonylation reactions catalyzed by palladium complexes can yield different products depending on the substrate and reaction conditions . Reactions with singlet oxygen can produce peroxidic intermediates that couple with nucleophiles to yield substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by their molecular structure. These properties can include solubility, melting and boiling points, and density. The crystal structure and density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined, with the crystal belonging to the monoclinic space group and having a density of 1.350 g/cm3 at 123 K . The thermal stability and reactivity of tert-butyl esters can also be studied using thermal analysis and DFT analyses .

科学的研究の応用

Catalysts in Synthesis

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is related to chemicals used as catalysts in industrial processes. For instance, sulphonated resins have been employed in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive to gasoline. Due to environmental and stability concerns with these resins, research has shifted towards identifying new catalysts, with heteropoly acids being considered prospective candidates. This shift aims to find environmentally friendlier and more stable catalysts for industrial synthesis processes (Bielański et al., 2003).

Environmental Degradation

Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is structurally similar to compounds like MTBE, whose environmental degradation has been a subject of study. MTBE's release into the environment has raised public and governmental concern. Cold plasma reactors, incorporating hydrogen, have shown feasibility in decomposing MTBE, converting it into less harmful substances. This method presents an alternative approach to managing pollutants derived from fuel additives (Hsieh et al., 2011).

Biodegradation and Fate in Environmental Matrices

The biodegradation and fate of gasoline ether oxygenates such as ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed. Microorganisms capable of aerobically degrading ETBE through hydroxylation have been identified, leading to intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This knowledge underpins efforts to enhance bioremediation strategies for ether oxygenates in contaminated environments (Thornton et al., 2020).

Membrane Technology in Fuel Additive Purification

The application of polymer membranes for purifying fuel oxygenate additives, particularly in methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, has been reviewed. This highlights the role of membrane technology in addressing challenges associated with the production purity of MTBE, pointing towards the importance of finding effective methods for the separation of azeotropic mixtures in the fuel industry (Pulyalina et al., 2020).

作用機序

The mechanism of action of Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate is not specified in the sources I found. The mechanism of action typically refers to the specific biochemical interaction through which a substance produces its pharmacological effect, and this term is most commonly used in the context of drugs or bioactive substances .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate was not found, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, tert-butyl alcohol, a related compound, is known to be harmful if swallowed, toxic in contact with the skin, and can be fatal if inhaled .

特性

IUPAC Name |

tert-butyl 3-hydroxy-2-methoxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(14)10(13)16-4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOTXGLPXBPDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524583.png)

![6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2524585.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2524587.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)